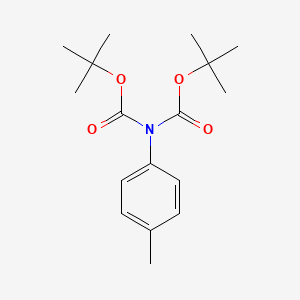

N,N-DiBoc-4-methylaniline

CAS No.: 1623005-34-4

Cat. No.: VC2894475

Molecular Formula: C17H25NO4

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1623005-34-4 |

|---|---|

| Molecular Formula | C17H25NO4 |

| Molecular Weight | 307.4 g/mol |

| IUPAC Name | tert-butyl N-(4-methylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| Standard InChI | InChI=1S/C17H25NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h8-11H,1-7H3 |

| Standard InChI Key | HXRZMERTWHZONI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1=CC=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Introduction

Understanding Boc Protection

Boc protection involves the use of di-tert-butyldicarbonate (Boc2O) to convert amines into their N-Boc derivatives. This process is crucial in organic synthesis as it prevents unwanted reactions at the amine site during complex syntheses .

Boc Protection Process

-

Reagents: Di-tert-butyldicarbonate (Boc2O), amine, and a base (often 4-(dimethylamino)pyridine).

-

Solvents: Commonly dichloromethane or a mixture involving water and acetone.

-

Procedure: The amine is treated with Boc2O in the presence of a base. The reaction mixture is then worked up to isolate the N-Boc protected amine .

N,N-Dibenzyl-4-methylaniline

| Property | Value |

|---|---|

| CAS Number | 5459-79-0 |

| Molecular Weight | 287.398 g/mol |

| Density | 1.084 g/cm³ |

| Boiling Point | 452.6°C at 760 mmHg |

| Flash Point | 181.3°C |

| Molecular Formula | C21H21N |

Synthesis and Applications

The synthesis of N-Boc protected amines typically involves treating the amine with di-tert-butyldicarbonate (Boc2O) in the presence of a base. This method is widely used in organic synthesis to protect amines during reactions that might otherwise react with the amine group.

Synthesis of N-Boc Amines

-

Reagents: Amine, di-tert-butyldicarbonate (Boc2O), and a base.

-

Solvents: Dichloromethane or a mixture involving water and acetone.

-

Procedure: Stir the mixture at room temperature, monitor the reaction by TLC, and purify the product by column chromatography .

Deprotection of N-Boc Amines

Deprotection of N-Boc amines can be achieved thermally without the need for an acid catalyst. This process is efficient in continuous flow systems at high temperatures .

Thermal Deprotection

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume